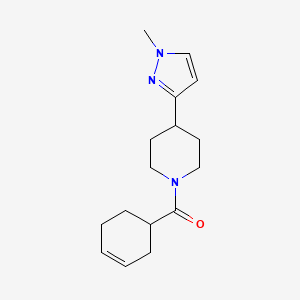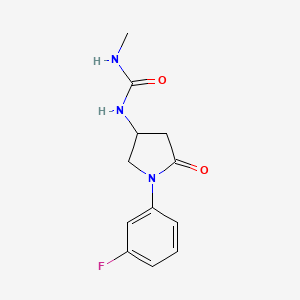
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methylurea” is a complex organic molecule. It contains a fluorophenyl group, a pyrrolidinone group, and a urea group. The fluorophenyl group is a phenyl ring (a hexagonal ring of carbon atoms) with a fluorine atom attached. The pyrrolidinone group is a five-membered ring containing nitrogen and an attached carbonyl group (C=O). The urea group consists of a carbonyl group (C=O) with two amine groups (-NH2) attached .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its functional groups. For instance, the fluorophenyl group might undergo electrophilic aromatic substitution, while the carbonyl group in the pyrrolidinone and urea parts might participate in nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Eating
Research involving compounds structurally similar to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methylurea, such as GSK1059865, has highlighted their role in modulating feeding behaviors. Specifically, the study by Piccoli et al. (2012) explored the effect of these compounds on binge eating in female rats, finding that selective antagonism at orexin receptors (OX1R) could represent a potential treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) investigated a water-soluble neurokinin-1 receptor antagonist, which demonstrated effectiveness in pre-clinical tests for emesis and depression. This suggests that derivatives of this compound might have similar potential therapeutic applications (Harrison et al., 2001).
Anticancer and Anti-Ischemic Potential
Research by Dwivedi et al. (2003) on a compound closely related to this compound, known as CDRI code No. 93/478, revealed its potent anti-ischemic and anti-hypertensive properties. This indicates potential applications of similar compounds in cardiovascular disorders (Dwivedi et al., 2003).
Herbicidal Activities
Luo et al. (2008) synthesized derivatives that included phenylurea, a structural element of this compound. These compounds showed promising herbicidal activities, indicating potential agricultural applications (Luo et al., 2008).
Radiopharmaceutical Synthesis
Eskola et al. (2002) conducted research on compounds for imaging dopamine D4 receptors, suggesting that similar fluorophenyl derivatives could have applications in diagnostic imaging and radiopharmaceuticals (Eskola et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their activity and leading to a range of biological effects .
Mode of Action
For instance, some compounds in this class have been found to inhibit or activate certain enzymes, alter the conformation of proteins, or modulate the activity of receptors .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to play a role in the purine and pyrimidine salvage pathways .
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to induce a range of effects at the molecular and cellular levels, such as altering enzyme activity, modulating receptor signaling, and affecting gene expression .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-14-12(18)15-9-6-11(17)16(7-9)10-4-2-3-8(13)5-10/h2-5,9H,6-7H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBXYSFYSWOAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2803729.png)
![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
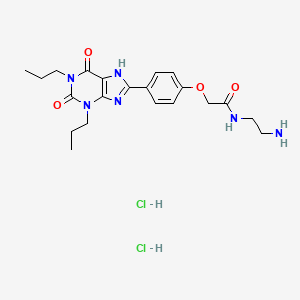
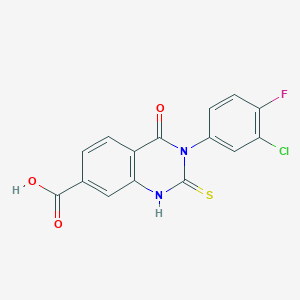

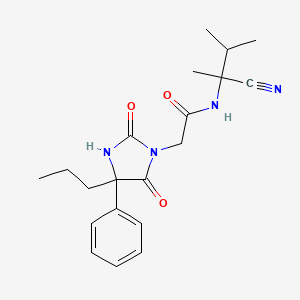
![N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2803743.png)
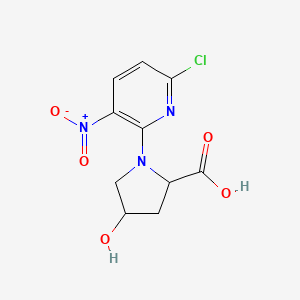
![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2803746.png)
![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2803747.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)
